N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine
Overview
Description
N-[1-(3-Methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyrazol ring, a methoxyphenyl group, and an ethylamine moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3-Methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazol Ring: The pyrazol ring can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a methoxy group is attached to the benzene ring.
Attachment of the Ethylamine Moiety: The ethylamine group can be introduced through reductive amination, where an aldehyde or ketone is reacted with ethylamine in the presence of a reducing agent.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[1-(3-Methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the pyrazol ring and the methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution can be achieved using halogenating agents like bromine (Br2) or iodine (I2), while nucleophilic substitution can be performed using nucleophiles like ammonia (NH3) or amines.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of pyrazol-4-one derivatives.
Reduction Products: Reduction can yield pyrazol-4-ylamine derivatives.
Substitution Products: Substitution reactions can produce halogenated or alkylated derivatives of the compound.
Scientific Research Applications
N-[1-(3-Methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: It is used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which N-[1-(3-Methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-[1-(3-Methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
Pyrazol-4-ylamine derivatives: These compounds share the pyrazol ring structure but differ in the substituents attached to the ring.
Methoxyphenyl derivatives: These compounds contain the methoxyphenyl group but have different core structures.
Ethylamine derivatives: These compounds feature the ethylamine moiety but vary in the rest of the molecular framework.
The uniqueness of this compound lies in its combination of the pyrazol ring, methoxyphenyl group, and ethylamine moiety, which provides it with distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]-1-methylpyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-10(15-12-8-14-16(2)9-12)11-5-4-6-13(7-11)17-3/h4-10,15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZGIAIJMSZOKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC2=CN(N=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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